molecular formula C23H30O7 B593449 Caesalpine B CAS No. 1616757-60-8

Caesalpine B

Cat. No.: B593449
CAS No.: 1616757-60-8
M. Wt: 418.486
InChI Key: WRVBJIVZZAJHJM-ANLLKEILSA-N
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Description

Caesalpine B is a naturally occurring compound found in various species of the genus Caesalpinia. This genus belongs to the family Fabaceae and is known for its diverse range of secondary metabolites with significant biological activities. This compound is a cassane diterpenoid, a class of compounds known for their complex structures and wide range of pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Caesalpine B typically involves the extraction from plant sources, particularly from Caesalpinia species. One common method is the use of high-performance countercurrent chromatography (HPCCC), which allows for the efficient separation and purification of the compound. The optimal solvent system for HPCCC separation is chloroform-methanol-water (4:3:2, v/v/v), with the apparatus rotated at 1600 r/min, a flow rate of 10 mL/min, and a separation temperature of 25°C .

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in plant sources. advancements in extraction techniques, such as ionic liquid-based ultrasonic-assisted extraction combined with high-performance liquid chromatography (HPLC), have improved the efficiency and yield of this compound from plant materials .

Chemical Reactions Analysis

Types of Reactions

Caesalpine B undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the acid-catalyzed transformation of cassane diterpenoids into aromatic derivatives. This transformation can occur in the presence of catalysts such as aluminum chloride (AlCl3) or under UV light irradiation .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions include various aromatic derivatives and other structurally modified cassane diterpenoids. These products often exhibit enhanced biological activities compared to the parent compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Caesalpine B involves its interaction with various molecular targets and pathways. It has been shown to inhibit key enzymes and signaling pathways involved in inflammation, oxidative stress, and cell proliferation. For example, it modulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway, leading to reduced inflammation and cell growth .

Comparison with Similar Compounds

Similar Compounds

    Brazilin: Another cassane diterpenoid found in Caesalpinia species, known for its antioxidant and anti-inflammatory properties.

    Sappanone A: Exhibits similar pharmacological activities, including antimicrobial and anticancer effects.

    Protosappanin B: Known for its antibacterial and antifungal activities.

Uniqueness

Caesalpine B stands out due to its unique structural features and potent biological activities. Its ability to undergo various chemical transformations and form biologically active derivatives makes it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

methyl (4aR,6S,6aR,7S,11aS,11bR)-6-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-1-oxo-2,3,5,6,6a,7,11,11a-octahydronaphtho[2,1-f][1]benzofuran-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O7/c1-12(24)30-16-11-23(27)21(2,3)8-6-17(25)22(23,4)14-10-15-13(7-9-29-15)18(19(14)16)20(26)28-5/h7,9,14,16,18-19,27H,6,8,10-11H2,1-5H3/t14-,16-,18+,19-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVBJIVZZAJHJM-ANLLKEILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2(C(CCC(=O)C2(C3C1C(C4=C(C3)OC=C4)C(=O)OC)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@]2([C@@]([C@@H]3[C@@H]1[C@@H](C4=C(C3)OC=C4)C(=O)OC)(C(=O)CCC2(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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